Clinical Wrinkle Depth Reduction: SNAP-8 vs Argireline in 28-Day Head-to-Head Human Trial
In a manufacturer-conducted comparative clinical study evaluating 17 female subjects over 28 days of twice-daily application, a 10% SNAP-8 solution (equivalent to 0.005% pure peptide) reduced wrinkle depth by 34.98%, compared to a 27.05% reduction achieved by a 10% Argireline (Acetyl Hexapeptide-3) solution under identical conditions . The absolute difference of 7.93 percentage points represents a relative improvement of approximately 29% in favor of SNAP-8.
| Evidence Dimension | Wrinkle depth reduction after 28 days of topical application |
|---|---|
| Target Compound Data | 34.98% reduction |
| Comparator Or Baseline | Argireline (Acetyl Hexapeptide-3): 27.05% reduction |
| Quantified Difference | 7.93 percentage points absolute difference; ~29% relative improvement |
| Conditions | 10% peptide solution (0.005% pure peptide), twice-daily application for 28 days, 17 female subjects, forehead wrinkle assessment |
Why This Matters
This direct head-to-head human data provides the most actionable procurement justification: selecting SNAP-8 over Argireline delivers a quantitatively superior anti-wrinkle endpoint under identical formulation and application conditions.
